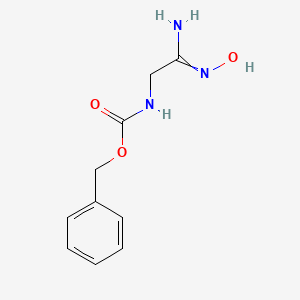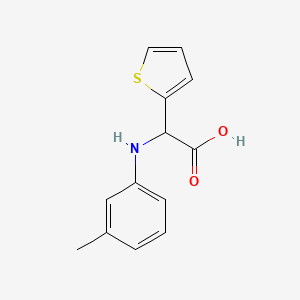
Thiophen-2-yl-m-tolylamino-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl-m-tolylamino acetic acid is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol It features a thiophene ring, a tolyl group, and an amino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl-m-tolylamino acetic acid typically involves the condensation of thiophene derivatives with m-toluidine and glycine derivatives. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophen-2-yl-m-tolylamino acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fiesselmann synthesis or other condensation reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-yl-m-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Thiophen-2-yl-m-tolylamino acetic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Thiophen-2-yl-m-tolylamino acetic acid may serve as a precursor for the development of new therapeutic agents.
Industry
Thiophene-based compounds are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Thiophen-2-yl-m-tolylamino acetic acid could be explored for similar applications.
Wirkmechanismus
The mechanism of action of thiophen-2-yl-m-tolylamino acetic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis and materials science.
Tolylacetic acid: A compound with a similar tolyl group but lacking the thiophene ring.
Aminoacetic acid (Glycine): The simplest amino acid, which forms the backbone of thiophen-2-yl-m-tolylamino acetic acid.
Uniqueness
Thiophen-2-yl-m-tolylamino acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid moiety
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-(3-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16) |
InChI-Schlüssel |
ZVCWCYUUHSQXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



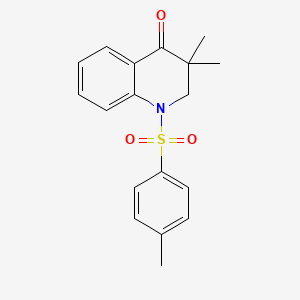

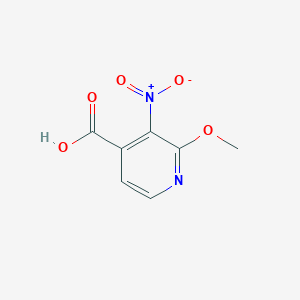
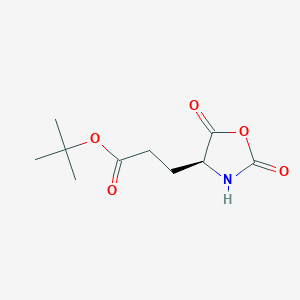
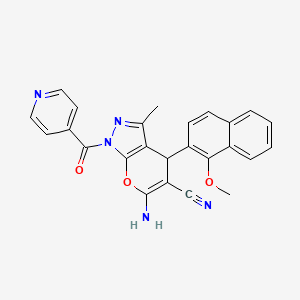
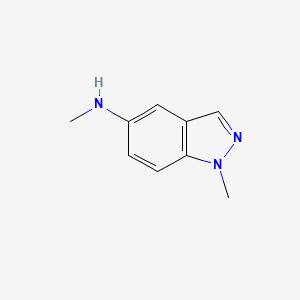
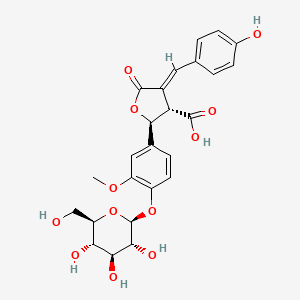
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13916644.png)
![7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13916651.png)
![1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B13916658.png)
